molecular formula C22H23NO5 B2635479 5-(9H-Fluoren-9-ylmethoxycarbonylamino)oxepane-4-carboxylic acid CAS No. 2377032-94-3

5-(9H-Fluoren-9-ylmethoxycarbonylamino)oxepane-4-carboxylic acid

Cat. No.: B2635479
CAS No.: 2377032-94-3
M. Wt: 381.428
InChI Key: LUSOUKIOZDRGMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(9H-Fluoren-9-ylmethoxycarbonylamino)oxepane-4-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an oxepane ring. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(9H-Fluoren-9-ylmethoxycarbonylamino)oxepane-4-carboxylic acid typically involves multiple steps:

    Formation of the Oxepane Ring: The oxepane ring can be synthesized through a cyclization reaction involving a suitable diol and a halogenated compound under basic conditions.

    Introduction of the Fluorenylmethoxycarbonyl Group: The Fmoc group is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures the protection of the amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring high yield and purity.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(9H-Fluoren-9-ylmethoxycarbonylamino)oxepane-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxepane ring and the fluorenyl group.

    Hydrolysis: The ester linkage in the Fmoc group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Bases: Triethylamine, sodium hydroxide, and potassium carbonate are commonly used bases.

    Acids: Hydrochloric acid and trifluoroacetic acid are used for hydrolysis and deprotection reactions.

    Oxidizing Agents: Potassium permanganate and hydrogen peroxide are used for oxidation reactions.

Major Products Formed

    Deprotected Amino Acids: Removal of the Fmoc group yields free amino acids.

    Oxidized Derivatives: Oxidation reactions produce various oxidized derivatives of the compound.

Scientific Research Applications

5-(9H-Fluoren-9-ylmethoxycarbonylamino)oxepane-4-carboxylic acid has several applications in scientific research:

    Peptide Synthesis: It is widely used as a protecting group for amino acids in solid-phase peptide synthesis.

    Medicinal Chemistry: The compound is used in the synthesis of peptide-based drugs and therapeutic agents.

    Bioconjugation: It is employed in the preparation of bioconjugates for drug delivery and diagnostic applications.

    Material Science: The compound is used in the synthesis of novel polymers and materials with specific properties.

Mechanism of Action

The primary mechanism of action of 5-(9H-Fluoren-9-ylmethoxycarbonylamino)ox

Properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)oxepane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c24-21(25)18-9-11-27-12-10-20(18)23-22(26)28-13-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-8,18-20H,9-13H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSOUKIOZDRGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC(C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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